Desthiobiotin-Tyramide
Description
Contextualization within Advanced Chemical Probes and Biotinylation Chemistry
In the field of chemical biology, probes are essential for the detection and analysis of biomolecules. Desthiobiotin-Tyramide is a derivative of biotin (B1667282), a vitamin that binds with high affinity to streptavidin and avidin (B1170675) proteins. apexbt.comsumitbiomedical.com This strong interaction is a cornerstone of many detection systems. However, the strength of the biotin-streptavidin bond can be a drawback when release of the labeled molecule is desired. sumitbiomedical.com
Desthiobiotin, a sulfur-free analog of biotin, offers a solution. It binds to streptavidin with lower affinity, allowing for competitive elution under gentle conditions with the addition of free biotin. sumitbiomedical.comiris-biotech.de This reversible binding is a key advantage in applications requiring the recovery of labeled proteins for further analysis, such as mass spectrometry. sumitbiomedical.comsigmaaldrich.com this compound combines this reversible biotinylation moiety with a tyramide group, which is central to its function in enzymatic labeling. iris-biotech.de
Role as a Tyramide-Based Substrate for Enzymatic Labeling
This compound serves as a substrate for peroxidase enzymes, most notably horseradish peroxidase (HRP). biotium.comfluorofinder.com In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the tyramide moiety into a highly reactive, short-lived radical. biotium.comfluorofinder.commakewebeasy.net This radical can then covalently bind to electron-rich amino acid residues, such as tyrosine, on proteins in close proximity to the HRP enzyme. biotium.commakewebeasy.netnih.gov This process, known as proximity labeling, allows for the specific tagging of proteins within a defined subcellular location. nih.gov
The key features of this compound as a substrate are summarized in the table below:
| Feature | Description |
| Enzyme | Horseradish Peroxidase (HRP) or engineered Ascorbate (B8700270) Peroxidase (APEX) fluorofinder.comnih.gov |
| Co-substrate | Hydrogen Peroxide (H₂O₂) biotium.com |
| Reaction | Enzymatic oxidation of the tyramide phenol (B47542) group to a reactive radical biotium.comfluorofinder.commakewebeasy.net |
| Target Residues | Primarily tyrosine, but also tryptophan, histidine, and cysteine nih.gov |
| Bond Type | Covalent biotium.commakewebeasy.net |
Overview of Principal Applications in Spatially Resolved Proteomics and Signal Amplification Methodologies
The unique properties of this compound have led to its widespread use in two major areas of research:
Spatially Resolved Proteomics: Proximity labeling techniques, such as those using the engineered peroxidase APEX (APEX2), utilize this compound to map the proteome of specific subcellular compartments. nih.goviris-biotech.de By targeting the APEX2 enzyme to a particular organelle or protein complex, researchers can initiate the labeling of nearby proteins with this compound. nih.gov The desthiobiotin tag then allows for the efficient purification of these labeled proteins using streptavidin beads and subsequent identification by mass spectrometry. sigmaaldrich.combiorxiv.org This approach has been instrumental in elucidating the protein composition of various cellular structures, including the synaptic cleft and mitochondria. iris-biotech.de
Tyramide Signal Amplification (TSA): TSA, also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive detection method used in techniques like immunohistochemistry (IHC), immunocytochemistry (ICC), and in situ hybridization (FISH). biotium.comfluorofinder.commakewebeasy.net In this method, an HRP-conjugated antibody binds to the target of interest. The subsequent addition of a labeled tyramide, such as this compound, leads to the deposition of a large number of labels in the immediate vicinity of the target. biotium.commakewebeasy.net This amplification of the signal can increase detection sensitivity by up to 100-fold compared to conventional methods, enabling the visualization of low-abundance targets. biotium.comchemodex.com The deposited desthiobiotin can then be detected by streptavidin conjugated to a fluorophore or another enzyme. chemodex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-16(21-18(24)20-13)5-3-2-4-6-17(23)19-12-11-14-7-9-15(22)10-8-14/h7-10,13,16,22H,2-6,11-12H2,1H3,(H,19,23)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUVHKSWMJVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Principles of Desthiobiotin Tyramide Reactivity
Enzymatic Activation Pathways for Radical Generation
The conversion of the relatively inert Desthiobiotin-Tyramide into a reactive radical is an enzyme-catalyzed process. Several peroxidases are employed for this purpose, each with distinct characteristics and applications. The activation universally requires an oxidizing agent, typically hydrogen peroxide (H₂O₂), which is converted by the enzyme's heme cofactor into a highly reactive intermediate capable of abstracting an electron from the tyramide's phenol (B47542) group.
Horseradish Peroxidase (HRP)-Mediated Oxidation Mechanisms
Horseradish Peroxidase (HRP) is a well-characterized enzyme widely used in various biochemical assays, including proximity labeling techniques like Tyramide Signal Amplification (TSA). biotium.comfluorofinder.comaatbio.com The catalytic cycle of HRP involves the reaction of the ferric (Fe³⁺) resting state of the enzyme with one molecule of hydrogen peroxide. This reaction forms a highly reactive intermediate known as Compound I, which contains an oxo-ferryl (Fe⁴⁺=O) species and a porphyrin cation radical. nih.gov
Compound I then oxidizes the phenolic substrate, this compound, in a one-electron transfer reaction. This regenerates the enzyme to a second intermediate state, Compound II, while producing a this compound phenoxyl radical. nih.govresearchgate.net Compound II, which still contains the oxo-ferryl center but lacks the porphyrin radical, then oxidizes a second molecule of the substrate, generating another phenoxyl radical and returning the enzyme to its ferric resting state, ready for another catalytic cycle. nih.gov The generated radicals are highly reactive and can covalently bind to electron-rich amino acid residues, such as tyrosine, on proteins in the immediate vicinity of the HRP enzyme. biotium.comaatbio.com
Table 1: Kinetic Parameters for Horseradish Peroxidase (HRP) with a Model Substrate Note: Data for the model substrate guaiacol (B22219) is provided as a proxy for tyramide substrates.
| Parameter | Value | Reference |
|---|---|---|
| Km (Guaiacol) | 1.8 mM | nih.gov |
| kcat (Guaiacol) | 104 s⁻¹ | nih.gov |
Engineered Ascorbate (B8700270) Peroxidase (APEX/APEX2)-Catalyzed Reactions
Engineered Ascorbate Peroxidase (APEX) and its improved successor, APEX2, are versatile tools for proximity labeling in living cells. nih.govnih.gov Derived from soybean ascorbate peroxidase, APEX2 is a monomeric enzyme that, unlike HRP, is active in the reducing environments of the cytosol and other cellular compartments. nih.gov This makes it particularly suitable for mapping the proteomes of various organelles.
The catalytic mechanism of APEX2 is analogous to that of HRP. Upon addition of hydrogen peroxide, APEX2 catalyzes the one-electron oxidation of this compound (often referred to as biotin-phenol in APEX literature) to a highly reactive biotin-phenoxyl radical. nih.gov This radical then diffuses a short distance to covalently label proximal proteins. APEX2 was engineered to have enhanced catalytic activity and greater resistance to inactivation by H₂O₂ compared to the original APEX enzyme. nih.gov While HRP has been reported to have a higher catalytic efficiency (kcat/KM) than APEX2 in some contexts, the functionality of APEX2 in intracellular environments is a significant advantage for live-cell studies. biorxiv.org
Table 2: Comparison of HRP and APEX2 Properties
| Feature | Horseradish Peroxidase (HRP) | Engineered Ascorbate Peroxidase (APEX2) | Reference |
|---|---|---|---|
| Cellular Activity | Primarily extracellular or in oxidizing compartments | Active in both reducing and oxidizing cellular compartments | nih.gov |
| Glycosylation | Yes | No | nih.gov |
| Cysteine Bridges | Yes | No | nih.gov |
| H₂O₂ Resistance | Lower | Higher | nih.gov |
| Catalytic Efficiency | Reported to have a 4-fold higher kcat/KM in one study | Lower than HRP in the same study | biorxiv.org |
D-Amino Acid Oxidase (DAAO)-Dependent Proximity Labeling Systems (e.g., iAPEX)
A significant challenge in APEX-based proximity labeling is the cellular toxicity associated with the required bolus of hydrogen peroxide. To circumvent this, an innovative system named iAPEX (improved APEX) was developed. biorxiv.org This system utilizes an enzymatic cascade where D-amino acid oxidase (DAAO) from the yeast Rhodotorula gracilis is co-expressed with APEX2 in the target cellular compartment. biorxiv.org
DAAO catalyzes the oxidation of D-amino acids, which are supplied exogenously, to produce hydrogen peroxide in situ. biorxiv.orgnih.gov This locally generated H₂O₂ is then immediately available to APEX2 for the activation of this compound. This strategy minimizes the global cellular concentration of H₂O₂, thereby reducing off-target effects and cellular stress. biorxiv.org The iAPEX system has been shown to successfully facilitate proximity labeling with reduced background and is applicable to a wider range of cell types, including those sensitive to oxidative stress. biorxiv.org The rate of H₂O₂ production can be controlled by the concentration of the supplied D-amino acid substrate. nih.gov
**Table 3: D-Amino Acid Oxidase (DAAO) from *Rhodotorula gracilis***
| Property | Description | Reference |
|---|---|---|
| Function | Catalyzes the oxidative deamination of D-amino acids. | nih.govnih.gov |
| Products | α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). | nih.govnih.gov |
| Substrate Affinity (Km for D-Alanine) | ~1 mM | nih.gov |
| Application in iAPEX | In situ generation of H₂O₂ for APEX2 activation. | biorxiv.org |
Formation and Reactivity of Phenoxyl Radicals
The enzymatic activation of this compound culminates in the formation of a phenoxyl radical. The chemical properties of this radical dictate the spatial and temporal resolution of the proximity labeling experiment.
Generation and Transient Nature of Reactive Species
The generation of the this compound phenoxyl radical is a direct consequence of the one-electron oxidation of its phenol group by the activated peroxidase (Compound I or Compound II). nih.gov This process is extremely rapid, occurring on a millisecond timescale upon the introduction of hydrogen peroxide.
A critical feature of this phenoxyl radical is its transient nature. It is a highly reactive species with a very short half-life, estimated to be less than one millisecond in the aqueous environment of the cell. nih.gov This short lifetime is a key determinant of the high spatial resolution of proximity labeling techniques. The radical has a limited diffusion radius, estimated to be around 20 nanometers, before it is quenched or reacts. nih.govresearchgate.net This ensures that labeling is largely restricted to biomolecules in the immediate vicinity of the peroxidase enzyme. A competing reaction for the phenoxyl radical is dimerization with another radical, which can limit its diffusion and reactivity with target biomolecules. acs.org
Table 4: Properties of the this compound Phenoxyl Radical
| Property | Value/Description | Reference |
|---|---|---|
| Generation Method | One-electron oxidation by HRP or APEX2. | nih.govnih.gov |
| Half-life | < 1 millisecond | nih.gov |
| Labeling Radius | ~20 nanometers | nih.govresearchgate.net |
| Primary Quenching Reaction | Covalent binding to proximal biomolecules. | nih.gov |
| Competing Reaction | Radical-radical dimerization. | acs.org |
Proximity-Dependent Covalent Modification of Biomolecules
The short-lived this compound phenoxyl radical covalently modifies proximal biomolecules through the formation of stable carbon-carbon or carbon-oxygen bonds. The primary targets for this modification are electron-rich amino acid residues on the surface of nearby proteins.
Tyrosine is the most readily modified residue due to the phenolic side chain, which can also form a radical species, leading to a favorable radical-radical recombination mechanism. nih.govresearchgate.net Other amino acids that have been identified as potential targets for the tyramide radical include tryptophan, histidine, and cysteine. nih.gov The high reactivity and short diffusion radius of the phenoxyl radical ensure that only proteins within a nanometer-scale proximity to the enzyme are labeled, providing a high-resolution map of the local molecular environment.
Table 5: Amino Acid Residues Reactive with Tyramide Phenoxyl Radicals
| Amino Acid | Reactivity | Reference |
|---|---|---|
| Tyrosine | Primary target, high reactivity. | nih.gov |
| Tryptophan | Reactive. | nih.gov |
| Histidine | Potentially reactive. | nih.gov |
| Cysteine | Potentially reactive. | nih.gov |
Molecular Targets of this compound Conjugation
The conjugation of this compound to biomolecules is a process mediated by the enzymatic activation of its tyramide component. In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), the tyramide moiety is converted into a highly reactive, short-lived radical intermediate. iris-biotech.dethermofisher.com This activated radical can then form covalent bonds with electron-rich amino acid residues in close proximity to the site of HRP activity. nih.govbiotium.com This principle is the foundation of Tyramide Signal Amplification (TSA), a technique used to amplify signals in various immunodetection methods. hellobio.comapexbt.com The localization of the enzymatic activity ensures that the labeling is spatially restricted, providing high resolution. thermofisher.comapexbt.com
The primary molecular targets for the activated this compound radicals are the phenol moieties of surface-exposed tyrosine residues on proteins. iris-biotech.dethermofisher.com The tyramide radical, mimicking the structure of tyrosine, readily reacts with the electron-rich phenolic side chain of tyrosine to form a stable, covalent dityrosine-like bond. nih.govhellobio.com This reaction is highly efficient and forms the basis for the targeted biotinylation of proteins in techniques like proximity-dependent labeling and immunohistochemistry. iris-biotech.denih.gov The covalent nature of this bond ensures the stable attachment of the desthiobiotin tag to the protein of interest. biotium.com
While tyrosine is the preferred target, the highly reactive tyramide radical can also conjugate to other electron-rich amino acid side chains. nih.gov Research has indicated that residues such as tryptophan, histidine, and cysteine can also be modified by the activated tyramide. nih.gov The indole (B1671886) ring of tryptophan, the imidazole (B134444) ring of histidine, and the thiol group of cysteine possess the necessary electron density to react with the electrophilic tyramide radical. The extent of labeling on these alternative residues is generally lower than on tyrosine and is dependent on their accessibility and proximity to the site of radical generation.
Ligand-Receptor Binding Characteristics and Competitive Elution Mechanism
The desthiobiotin component of the molecule provides the mechanism for affinity-based detection and purification. Desthiobiotin is a sulfur-free analog of biotin (B1667282) that retains the ability to bind to the biotin-binding sites of proteins like streptavidin and avidin (B1170675). nih.govinterchim.friris-biotech.de However, key differences in binding affinity and reversibility distinguish it from its naturally occurring counterpart.
The interaction between biotin and streptavidin or avidin is one of the strongest non-covalent interactions known in nature, rendering it essentially irreversible under physiological conditions. nih.govinterchim.frjenabioscience.com In contrast, desthiobiotin binds to these proteins with nearly the same specificity but with a significantly lower affinity. interchim.friris-biotech.devectorlabs.com This reduced binding strength means the desthiobiotin-streptavidin complex is readily reversible. nih.govnanotempertech.com
The dissociation constant (Kd) for the biotin-streptavidin interaction is approximately 10⁻¹⁵ M, whereas for desthiobiotin, it is around 10⁻¹¹ M. jenabioscience.comvectorlabs.com This four-orders-of-magnitude difference in affinity is the critical feature that allows for the gentle elution of desthiobiotin-labeled molecules from streptavidin-based matrices. iris-biotech.dejenabioscience.com
Interactive Data Table: Comparison of Binding Affinities
| Compound | Affinity for Avidin/Streptavidin (Ka) [M⁻¹] | Dissociation Constant (Kd) [M] | Binding Characteristic |
| Biotin | ~10¹⁵ | ~10⁻¹⁵ | Essentially Irreversible interchim.friris-biotech.dejenabioscience.com |
| Desthiobiotin | ~10¹¹ | ~10⁻¹¹ | Reversible interchim.friris-biotech.dejenabioscience.comvectorlabs.com |
The moderately strong, yet reversible, binding of desthiobiotin to streptavidin and avidin allows for a simple and effective elution strategy: competitive displacement. nih.govinterchim.fr Because biotin has a much higher affinity for the binding pocket, the addition of an excess of free biotin will effectively displace the bound this compound conjugate. nih.goviris-biotech.deresearchgate.net
This "soft-release" method uses mild, physiological buffer conditions, often containing millimolar concentrations of free biotin, to gently elute the captured biomolecules. iris-biotech.defishersci.ie This approach avoids the harsh, denaturing conditions (e.g., 8M guanidine-HCl, low pH, or boiling in SDS) required to break the biotin-streptavidin interaction, thereby preserving the structural integrity and biological activity of the purified proteins. iris-biotech.denih.gov This characteristic makes this compound an ideal reagent for applications involving the purification of functional proteins and protein complexes for downstream analysis. interchim.frfishersci.ie
Advanced Methodologies Employing Desthiobiotin Tyramide
Enzyme-Mediated Proximity Labeling (PL) Strategies
Enzyme-mediated proximity labeling (PL) has become a transformative approach for mapping proteomes and interaction networks in the native context of living cells. researchgate.net This strategy relies on an enzyme, typically a peroxidase like horseradish peroxidase (HRP) or engineered ascorbate (B8700270) peroxidase (APEX), which is genetically fused to a protein of interest. researchgate.netnih.gov In the presence of hydrogen peroxide (H₂O₂), the enzyme catalyzes the conversion of a phenolic substrate, such as Desthiobiotin-Tyramide, into a short-lived, highly reactive radical. nih.govyoutube.com This radical then covalently bonds to electron-rich amino acid residues, primarily tyrosine, on proteins within a nanometer-scale radius of the enzyme, effectively "tagging" the proximal proteome with desthiobiotin. nih.govyoutube.comnih.gov
Genetic Fusion of Enzymes for Targeted Protein Labeling
The core of targeted protein labeling lies in the creation of a genetic fusion between a labeling enzyme and a "bait" protein. google.com This bait protein can be chosen to reside in a specific subcellular location or to be a component of a particular protein complex. By expressing this fusion protein in cells, the labeling enzyme (e.g., APEX or HRP) is precisely localized to the desired site. researchgate.netyoutube.com The subsequent addition of this compound and a brief pulse of H₂O₂ initiates the labeling reaction exclusively in the immediate vicinity of the fusion protein. youtube.comresearchgate.net This method allows for the spatiotemporal control of proteomic labeling, providing a snapshot of the proteins present in a specific cellular microenvironment at a given time. nih.gov
Application in Subcellular Compartment Proteome Mapping
A significant application of this targeted strategy is the comprehensive mapping of proteomes within distinct subcellular compartments and organelles. google.com By directing the labeling enzyme to locations such as the mitochondrial matrix, the endoplasmic reticulum (ER) lumen, or the synaptic cleft, researchers can specifically tag and subsequently identify the constituent proteins of these complex environments. iris-biotech.deresearchgate.net For example, a fusion protein of APEX with a mitochondrial targeting sequence (mitoAPEX) has been used to successfully profile the proteome of the mitochondrial matrix in living cells. researchgate.net The use of this compound in these experiments facilitates the efficient capture of labeled proteins on streptavidin beads and their subsequent release for identification by mass spectrometry, providing high-resolution proteomic maps of otherwise inaccessible cellular regions. iris-biotech.denih.govacs.org
| Study Focus | Enzyme Used | Target Compartment | Key Finding |
| Proteomic Mapping of Mitochondria | APEX | Mitochondrial Matrix | Revealed tissue-specific patterns of the matrix proteome and identified changes associated with aging. researchgate.net |
| Mapping the Synaptic Cleft Proteome | APEX | Synaptic Cleft | Identified new proteins residing in the synaptic cleft, providing insights into synaptic function. iris-biotech.de |
| Profiling Secretory Pathway Proteins | TurboID (a biotin (B1667282) ligase) | ER Lumen | Enabled dynamic tracking of tissue-specific secreted proteomes in vivo by labeling proteins transiting the ER. researchgate.net |
| Outer Mitochondrial & ER Membranes | APEX | Cytosolic face of OMM/ER | Generated proteomic maps of the outer mitochondrial and ER membranes facing the cytosol in living cells. iris-biotech.de |
Methodologies for Protein-Protein Interaction Profiling
Proximity labeling with this compound is exceptionally well-suited for identifying both stable and transient protein-protein interactions (PPIs). researchgate.net Traditional methods like co-immunoprecipitation often fail to capture weak or short-lived interactions that are disrupted during the isolation process. In PL, the bait protein fused to a peroxidase labels its interacting partners in situ before cell lysis. nih.govnih.gov The very short half-life of the this compound radical ensures that labeling is restricted to proteins in very close proximity (typically <20 nm), minimizing the identification of non-specific bystanders. youtube.comnih.gov Following labeling, the desthiobiotin-tagged proteins are enriched and identified via mass spectrometry, revealing a comprehensive network of interactors for the bait protein. iris-biotech.de
Tyramide Signal Amplification (TSA) Techniques
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful detection method that dramatically enhances the sensitivity of various in situ assays. biotium.comnih.gov The technique utilizes the catalytic activity of horseradish peroxidase (HRP) to deposit a large number of labeled tyramide molecules at the site of the target, thereby amplifying the signal by up to 1000-fold. biotium.comcancer.gov The process typically involves an antibody or nucleic acid probe linked to HRP. In the presence of hydrogen peroxide, the HRP converts a labeled tyramide substrate, such as this compound, into a reactive radical that covalently binds to nearby proteins. biotium.comnih.govhellobio.com This results in a high-density accumulation of the label (e.g., desthiobiotin) at the target site, which can then be detected with high sensitivity. researchgate.net
Enhanced Detection in Immunocytochemistry (ICC) and Immunohistochemistry (IHC)
In the fields of immunocytochemistry (ICC) and immunohistochemistry (IHC), TSA is used to overcome the challenge of detecting low-abundance proteins. biotium.comthermofisher.com The standard workflow involves a primary antibody that binds to the target antigen, followed by a secondary antibody conjugated to HRP. nih.govantibodies.com When this compound is introduced with H₂O₂, the HRP enzyme catalyzes the deposition of numerous desthiobiotin molecules in the immediate vicinity of the antigen. nih.govnih.gov These deposited tags can then be visualized using fluorescently labeled streptavidin, resulting in a signal that is significantly brighter and more robust than that achieved with conventional methods. hellobio.comthermofisher.com This amplification allows for a reduction in the amount of primary antibody needed and enables the clear visualization of targets that would otherwise be undetectable. biotium.comthermofisher.com
| Application | Target Type | Advantage of TSA | Detection Method |
| Immunohistochemistry (IHC) | Low-abundance proteins in tissue | Up to 100-fold increase in sensitivity compared to conventional methods. biotium.com | HRP-conjugated secondary antibody, biotinylated tyramide, and fluorescent streptavidin. nih.govhellobio.com |
| Immunocytochemistry (ICC) | Specific proteins in cultured cells | Enables detection of targets with low expression levels and reduces primary antibody consumption. biotium.comihcworld.com | Enzyme-mediated deposition of fluorophore-labeled tyramide. thermofisher.com |
| Multiplex Fluorescent IHC | Multiple proteins in one tissue section | Simplifies antibody panel design as primary antibodies can be used irrespective of host species. biotium.com | Sequential rounds of TSA with different fluorophore-labeled tyramides. biotium.com |
Signal Intensification in In Situ Hybridization (FISH)
TSA has also been successfully integrated into in situ hybridization (FISH) protocols to enhance the detection of specific DNA or RNA sequences. springernature.com This method, often referred to as TSA-FISH, is particularly valuable for visualizing small targets, such as short gene fragments, or low-copy-number nucleic acids. researchgate.net In a typical TSA-FISH experiment, a nucleic acid probe is labeled with a hapten like biotin or digoxigenin. researchgate.net After hybridization, an anti-hapten antibody conjugated to HRP is applied, followed by the this compound substrate. researchgate.net The enzymatic deposition of desthiobiotin at the probe location amplifies the signal, which is then detected with fluorescent streptavidin. purdue.edu This amplification has proven essential for applications like mapping small DNA probes and detecting microorganisms in environmental or tissue samples where target signals are inherently weak. researchgate.netpurdue.edunih.gov
Integration within High-Sensitivity Immunoassays (e.g., ELISA)
The integration of this compound into immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA) significantly enhances detection sensitivity. This approach, a form of Tyramide Signal Amplification (TSA), leverages the catalytic activity of an HRP-conjugated antibody to deposit a high density of desthiobiotin labels in the immediate vicinity of the target antigen. biotium.comthermofisher.com
The fundamental workflow involves a standard sandwich or indirect ELISA setup, where the detection antibody is conjugated to HRP. Upon addition of this compound and a low concentration of hydrogen peroxide, the HRP enzyme catalyzes the formation of reactive tyramide radicals. creative-diagnostics.comuzh.ch These radicals covalently bind to tyrosine residues on proteins immobilized on the microplate surface, including the antigen and capture antibody. biotium.com This enzymatic deposition results in a substantial amplification of the signal, as a single HRP molecule can catalyze the deposition of many this compound molecules. mdpi.com
Following the labeling step, a streptavidin-HRP conjugate is introduced, which binds to the deposited desthiobiotin tags. This step further amplifies the signal by introducing additional HRP molecules at the reaction site. mdpi.com The final signal is generated by adding a standard HRP substrate, such as TMB (3,3',5,5'-Tetramethylbenzidine). This dual amplification strategy can increase assay sensitivity by 10 to 100-fold compared to conventional ELISA methods. thermofisher.commdpi.com A novel, droplet-free digital ELISA method has been developed using this principle, achieving a limit of detection for hepatitis B surface antigen of 0.09 mIU/mL (139 aM), a sensitivity more than 20 times higher than conventional ELISA. nih.gov
| Parameter | Conventional ELISA | This compound Enhanced ELISA |
|---|---|---|
| Signal Generation | Direct enzymatic reaction on substrate by secondary antibody-HRP conjugate. | HRP-catalyzed deposition of this compound, followed by binding of Streptavidin-HRP and subsequent substrate reaction. mdpi.com |
| Amplification | Single level of enzymatic amplification. | Dual amplification: 1) Enzymatic deposition of multiple desthiobiotin tags. 2) Binding of multiple Streptavidin-HRP conjugates. mdpi.com |
| Relative Sensitivity | Baseline (1x). | Up to 100-fold increase. thermofisher.commdpi.com |
| Limit of Detection (LOD) | Typically in the pg/mL to ng/mL range. | Can reach the fg/mL or attomolar (aM) range. nih.gov |
Downstream Proteomic Analysis Workflows
Proximity labeling (PL) using this compound coupled with mass spectrometry has become a powerful technique for mapping spatial proteomes and protein interaction networks within living cells. nih.govnih.gov The workflow begins with the HRP-catalyzed labeling of proteins proximal to a protein of interest, followed by cell lysis, enrichment of the desthiobiotinylated biomolecules, and finally, identification and quantification by mass spectrometry. nih.govembopress.org
Affinity Enrichment of Desthiobiotinylated Proteins and Peptides
A critical step in the proximity proteomics workflow is the selective isolation of labeled proteins from the complex cellular lysate. vectorlabs.com This is achieved through affinity enrichment using streptavidin-immobilized solid supports, such as magnetic or agarose (B213101) beads, which exhibit a strong binding affinity for the desthiobiotin tag. interchim.frvectorlabs.com
The process involves incubating the cell lysate with streptavidin beads, allowing for the capture of desthiobiotin-tagged proteins. nih.gov A series of stringent washing steps are then performed to remove non-specifically bound and non-biotinylated proteins, which is crucial for reducing background noise and false positives in the subsequent analysis. embopress.org
A key advantage of using desthiobiotin over biotin is the nature of its interaction with streptavidin. While the biotin-streptavidin interaction is one of the strongest non-covalent bonds known (Kd ≈ 10⁻¹⁴ M), requiring harsh, denaturing conditions for dissociation, the desthiobiotin-streptavidin interaction is less tenacious (Kd ≈ 10⁻¹¹ M). interchim.frnih.gov This property allows for the competitive elution of captured proteins under mild, non-denaturing conditions by incubation with a solution of free biotin. interchim.friris-biotech.de This gentle elution helps preserve the integrity of purified proteins and associated complexes for further functional studies and minimizes the co-purification of endogenous biotinylated proteins, which are not displaced by free biotin. interchim.fr
Enrichment can be performed at the protein level before digestion or at the peptide level after the entire lysate has been digested. nih.gov Protein-level enrichment often identifies more proteins with higher confidence but can co-purify non-labeled interactors, whereas peptide-level enrichment offers higher specificity for the directly labeled molecules. nih.govnih.gov
Mass Spectrometry (MS)-Based Identification and Quantification (e.g., LC-MS/MS, SPS-MS3)
Following affinity enrichment, the captured proteins are typically digested into peptides, often directly on the beads, using a protease like trypsin. researchgate.net The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). escholarship.org
The LC system separates the complex peptide mixture over a period of time before introduction into the mass spectrometer. nih.gov In the mass spectrometer, peptides are ionized, and their mass-to-charge (m/z) ratios are measured in a full MS scan (MS1). sfrbm.org Specific peptide ions (precursor ions) are then selected and fragmented, and the m/z ratios of the resulting fragment ions are measured in a tandem MS scan (MS2). sfrbm.org The fragmentation pattern provides sequence information that is used to identify the original peptide. nih.gov
For quantitative proteomics, several strategies can be employed. Label-free quantification compares the signal intensity of peptides across different samples. pragolab.cz Alternatively, isobaric labeling tags, such as Tandem Mass Tags (TMT), can be used to label peptides from different samples. nih.gov These tags allow for the multiplexed analysis of several samples in a single LC-MS/MS run.
Advanced MS methods like Synchronous Precursor Selection-based MS3 (SPS-MS3) are often used with isobaric tags to improve quantitative accuracy. nih.gov In a typical SPS-MS3 workflow, a precursor ion is fragmented (MS2), and then multiple fragment ions from that MS2 spectrum are co-isolated and fragmented again (MS3). The reporter ions for quantification are measured in this cleaner MS3 spectrum, reducing interference and improving the accuracy of protein quantification. nih.gov
| Parameter | Typical Setting for Proteomics Analysis |
|---|---|
| LC System | Nanoflow liquid chromatography (e.g., EASY-nLC 1200, UltiMate 3000 RSLCnano). nih.govpragolab.cz |
| LC Column | Fused-silica capillary column (e.g., 50 cm x 75 µm ID) packed with C18 particles (e.g., 2 µm). nih.gov |
| Gradient | Linear gradient of 5% to 35% acetonitrile (B52724) in 0.1% formic acid over 90-120 minutes. nih.govnih.gov |
| Mass Spectrometer | High-resolution Orbitrap instrument (e.g., Orbitrap Fusion Lumos, Orbitrap Exploris). nih.govnih.gov |
| MS1 Resolution | 120,000 at m/z 200. nih.gov |
| MS2/MS3 Resolution | 30,000 - 50,000 at m/z 200. nih.gov |
| Fragmentation Method | Higher-energy collisional dissociation (HCD). nih.gov |
| Data Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA). nih.govembopress.org |
Bioinformatic Analysis of Proximity Proteomics Data
The raw data generated by the mass spectrometer requires a comprehensive bioinformatic workflow to translate spectral information into meaningful biological insights. researchgate.net This process involves several key steps:
Database Searching: The raw MS/MS spectra are searched against a protein sequence database (e.g., UniProt, RefSeq) using search algorithms like SEQUEST or MaxQuant. pragolab.cz The algorithm matches the experimental fragmentation patterns to theoretical patterns generated from in-silico digestion of the database, thereby identifying the peptide sequences. researchgate.net
Protein Identification and Quantification: Identified peptides are grouped to infer the presence of their parent proteins. The relative abundance of each protein is then calculated based on the intensities of its corresponding peptides (in label-free approaches) or the reporter ion intensities (in isobaric tagging approaches). nih.govresearchgate.net
Statistical Analysis: To distinguish true proximal proteins from non-specific background contaminants, rigorous statistical analysis is performed. This typically involves comparing the abundance of proteins in the experimental sample (with the HRP-fused protein of interest) against control samples (e.g., cells expressing cytosolic HRP or a non-related HRP fusion). illinois.edu Proteins that are significantly enriched in the experimental sample are identified using statistical tests, often involving the calculation of a fold-change and a p-value or false discovery rate (FDR). nih.gov
Functional Annotation and Network Analysis: The list of significantly enriched proteins is then subjected to functional analysis to understand their collective biological roles. Gene Ontology (GO) enrichment analysis is commonly used to identify over-represented biological processes, molecular functions, and cellular components. researchgate.net Pathway analysis (e.g., using KEGG or Reactome databases) can reveal the signaling or metabolic pathways in which the proximal proteins are involved. Finally, protein-protein interaction (PPI) databases can be used to construct interaction networks, providing insights into the functional modules present in the protein's microenvironment. creative-proteomics.com
| Protein ID | Gene Name | Fold Enrichment (Sample vs. Control) | p-value | Primary Cellular Component (GO) |
|---|---|---|---|---|
| P06733 | APP | 15.2 | 0.0001 | Plasma membrane, endosome |
| P60709 | ACTB | 1.1 | 0.4521 | Cytoskeleton, cytoplasm |
| Q02878 | ANXA2 | 8.9 | 0.0025 | Plasma membrane, extracellular vesicle |
| P31946 | HSP90B1 | 1.3 | 0.3150 | Endoplasmic reticulum |
| P11142 | HSPA5 | 0.9 | 0.7890 | Endoplasmic reticulum lumen |
This table represents a hypothetical output for illustrative purposes, showing proteins identified in a proximity labeling experiment. Proteins with high fold enrichment and low p-values (e.g., APP, ANXA2) would be considered significant proximal interactors, while others (e.g., ACTB, HSP90B1) would be classified as background or non-specific binders.
Future Directions and Emerging Research Avenues
Expansion of Desthiobiotin-Tyramide Applications Across Diverse Biological Systems
The versatility of enzyme-catalyzed proximity labeling, including methods that use this compound, has led to its adoption in a wide array of model organisms and biological contexts, moving beyond traditional mammalian cell culture systems. nih.govsquarespace.comharvard.eduresearchgate.net The expansion into diverse biological systems is crucial for understanding conserved and divergent molecular mechanisms across the tree of life.
Future research will likely see the increased application of these techniques in whole organisms (in vivo), which presents unique challenges such as substrate delivery and tissue penetration. nih.govnih.gov However, the potential to map protein interaction networks in their native physiological context is a significant driver for overcoming these hurdles. For instance, proximity labeling has already been successfully applied in organisms like Drosophila melanogaster to map the mitochondrial matrix proteome and in Caenorhabditis elegans for tissue-specific proteomic mapping. nih.gov Plant biology is another burgeoning area, with proximity labeling being used in species like Arabidopsis thaliana and tobacco to investigate protein-protein interactions, despite challenges such as the plant cell wall and different optimal temperatures for enzyme activity. squarespace.comcreative-proteomics.com
The exploration of microbial and parasitic systems also represents a key future direction. Understanding the protein interaction networks within pathogens, for example, can reveal novel drug targets. The application of proximity labeling in such diverse organisms will not only enhance our fundamental biological knowledge but also open up new avenues for translational research.
| Organism/System | Biological Question Addressed | Key Findings/Significance | Reference |
|---|---|---|---|
| Drosophila melanogaster (Fruit Fly) | Mitochondrial matrix proteome mapping | Demonstrated the feasibility of APEX-mediated proximity labeling in a model organism to characterize organellar proteomes. | nih.gov |
| Caenorhabditis elegans (Nematode) | Tissue- and subcellular-specific proteome mapping | Enabled the characterization of proteomes in specific tissues and cellular compartments within a multicellular organism. | nih.gov |
| Plants (e.g., Arabidopsis, Tobacco) | Protein-protein interaction networks | Adapted proximity labeling techniques to overcome challenges specific to plant cells, enabling the study of plant-specific biological processes. | squarespace.comcreative-proteomics.com |
| Primary Human Tissue | Mapping protein interactions without genetic modification | Utilized antibody-guided approaches (e.g., BAR) to apply proximity labeling directly to clinical samples. | nih.gov |
Integration with Multi-Omics and Multi-Modal Imaging Techniques
A major trend in biological research is the integration of multiple "omics" disciplines to gain a holistic view of cellular processes. The fusion of this compound-based proximity labeling with genomics, transcriptomics, and other omics fields is a powerful emerging strategy. creative-proteomics.com For example, techniques like APEX-seq allow for the identification of RNAs in specific subcellular locations, providing a spatial transcriptome map. nih.gov Similarly, methods have been developed that couple proximity labeling with CRISPR-based technologies (e.g., dCas9) to identify proteins associated with specific genomic loci, offering insights into gene regulation and chromatin architecture. broadinstitute.orgfrontiersin.org
The integration with multi-modal imaging is another exciting frontier. Proximity labeling methods, particularly those using peroxidases like APEX and HRP, can be used for both proteomic mapping and high-resolution electron microscopy. nih.govstanford.eduresearchgate.net This dual capability allows researchers to first visualize the precise ultrastructural context of their protein of interest and then identify the surrounding molecular neighborhood. The development of new tyramide-based reagents is also expanding the toolkit for multiplexed fluorescence microscopy, enabling the simultaneous visualization of multiple targets. stanford.edubiotium.com This combination of spatial proteomics with advanced imaging provides a powerful approach to link cellular structure with molecular function.
Future developments will likely focus on streamlining the workflows for these integrated approaches and enhancing their sensitivity and resolution. The ability to simultaneously map the proteome, transcriptome, and genome of a specific cellular microenvironment, while also visualizing its structure, will be transformative for cell biology.
Development of Next-Generation this compound Analogs with Tunable Properties
The chemical properties of the labeling reagent are critical to the success of a proximity labeling experiment. While this compound offers advantages in terms of reversible binding to streptavidin, there is a continuous effort to develop next-generation analogs with enhanced and tunable properties. iris-biotech.de These efforts are focused on improving aspects like labeling efficiency, spatial resolution, and the ability to control the labeling reaction with greater precision.
One area of development is the creation of probes with different affinities for streptavidin. For example, desthiobiotin-phenol (DBP) was developed as a sulfur-free analog that binds less tightly to streptavidin, which can improve the recovery of labeled peptides during mass spectrometry analysis. acs.orgnih.gov This demonstrates a move towards creating a suite of reagents that can be chosen based on the specific experimental requirements.
Another key area is the development of photoactivatable and cleavable probes. nih.govacs.orgnih.gov Photoactivatable reagents offer precise temporal control over the labeling reaction, allowing researchers to initiate labeling at a specific time point by applying light. wikipedia.orgprinceton.edu This is particularly useful for studying dynamic cellular processes. Cleavable linkers within the probe can facilitate the release of labeled molecules from the enrichment matrix, which can improve sample preparation for downstream analysis. The design of probes with varying linker lengths can also help to modulate the labeling radius. nih.gov
| Analog/Modification | Tunable Property | Advantage/Application | Reference |
|---|---|---|---|
| Desthiobiotin-Phenol (DBP) | Binding Affinity | Binds less tightly to streptavidin, improving recovery of labeled peptides for mass spectrometry. | acs.orgnih.gov |
| Photoactivatable Probes | Temporal Control | Allows for precise initiation of the labeling reaction with light, enabling the study of dynamic processes. | nih.govacs.orgnih.govwikipedia.org |
| Cleavable Linkers | Reversibility/Elution | Facilitates the release of biotinylated molecules from streptavidin beads, improving sample recovery. | nih.gov |
| Alkyne-based Probes | Bio-orthogonal Chemistry | Enables downstream modifications using click chemistry for alternative detection or enrichment strategies. | nih.gov |
Computational Approaches for Predictive Modeling of Proximity Labeling Events
As proximity labeling experiments generate increasingly large and complex datasets, computational approaches are becoming indispensable for data analysis and interpretation. A significant future direction is the development of predictive models to better understand and anticipate the outcomes of proximity labeling experiments. These models can help to refine experimental design and extract more meaningful biological insights from the data.
One area of computational research involves modeling the behavior of the reactive species generated during the labeling reaction. For example, density functional theory (DFT) computations have been used to investigate how the chemical properties of different phenol (B47542) substrates affect their labeling efficiency in APEX-based methods. acs.org By understanding the factors that govern reactivity and diffusion, it may be possible to predict which proteins are likely to be labeled based on their proximity and the accessibility of reactive amino acid residues.
Another computational frontier is the development of sophisticated software tools for analyzing the large datasets generated by proximity labeling coupled with mass spectrometry. nih.gov These tools are essential for distinguishing true proximal proteins from background contaminants and for quantitatively comparing different experimental conditions. Future software will likely incorporate machine learning algorithms to identify patterns in the data that are not readily apparent, and to integrate data from multiple omics platforms to build comprehensive models of cellular interaction networks. The development of in silico tools to simulate proximity labeling experiments could also aid in optimizing experimental parameters before performing wet lab work, saving time and resources.
Q & A
Q. How to present this compound experimental data for peer-reviewed publication?
- Methodological Answer :
- Structured Tables : Include synthesis yields, purity metrics, and kinetic parameters.
- High-Resolution Figures : Provide raw NMR/HRMS spectra in supplementary materials.
- Reproducibility Checklist : Detail storage conditions, buffer compositions, and instrument calibration protocols .
- Reference : (supplementary data guidelines), (dissertation data rigor).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
